molecular formula C22H18ClN3 B3961822 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine

Cat. No.: B3961822
M. Wt: 359.8 g/mol
InChI Key: XKZSLJZDBNLCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-4-quinazolinamine” belongs to the class of quinazolines, which are organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Molecular Structure Analysis

Quinazolines have a planar structure due to the conjugation of the benzene and pyrimidine rings. The presence of the chlorophenyl and dimethylphenyl groups will likely have steric effects that could influence the compound’s reactivity .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-4-quinazolinamine” can undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinazolines are generally crystalline solids at room temperature. They are relatively stable compounds due to the aromaticity of the quinazoline ring system .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific information on “2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-4-quinazolinamine”, it’s difficult to provide detailed safety information .

Future Directions

Quinazolines are a focus of research in medicinal chemistry due to their wide range of biological activities. Future research on “2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-4-quinazolinamine” could involve exploring its potential biological activities and developing methods for its synthesis .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3/c1-14-6-5-9-19(15(14)2)24-22-18-7-3-4-8-20(18)25-21(26-22)16-10-12-17(23)13-11-16/h3-13H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZSLJZDBNLCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine
Reactant of Route 2
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine
Reactant of Route 4
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine
Reactant of Route 5
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.